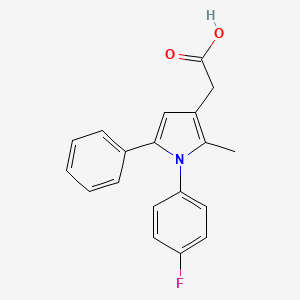
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom The compound also features a 4-fluorophenyl group, a 2-methyl group, and a 5-phenyl group attached to the pyrrole ring
準備方法
The synthesis of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 4-fluorophenyl, 2-methyl, and 5-phenyl groups can be introduced through various substitution reactions. For example, the 4-fluorophenyl group can be added via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Acetic Acid Functionalization: The acetic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反応の分析
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid group may yield a carboxylic acid, while reduction of the carbonyl group may yield an alcohol.
科学的研究の応用
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties. Preclinical studies may investigate its efficacy and safety in animal models.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways and cellular processes, leading to the observed effects. For example, the compound may inhibit the activity of a specific enzyme, thereby reducing the production of a pro-inflammatory mediator.
類似化合物との比較
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-: This compound has a similar structure but differs in the position and number of methyl groups on the pyrrole ring.
1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2-methyl-5-phenyl-: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2,5-dimethyl-: This compound has an additional methyl group on the pyrrole ring, which may influence its steric and electronic properties.
The uniqueness of 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
42779-94-2 |
|---|---|
分子式 |
C19H16FNO2 |
分子量 |
309.3 g/mol |
IUPAC名 |
2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23) |
InChIキー |
ZZQPGNQRAUMMGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
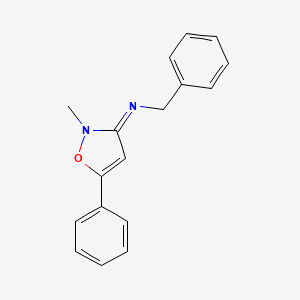
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)

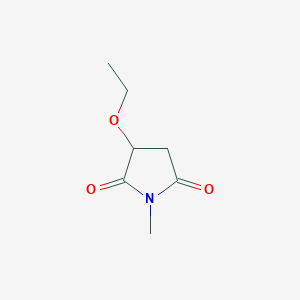

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
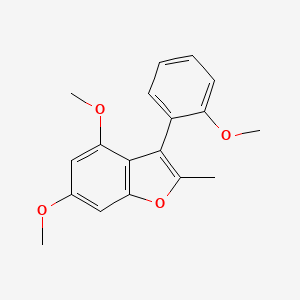
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
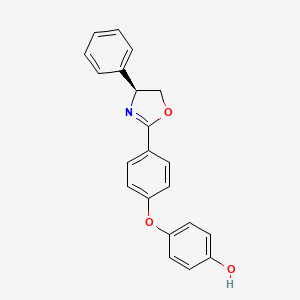
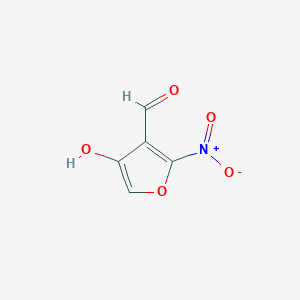
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
